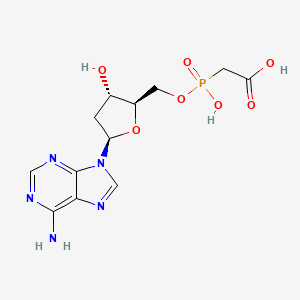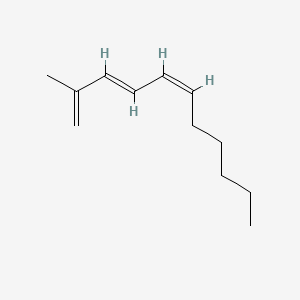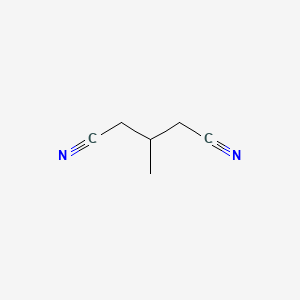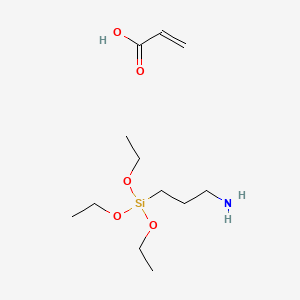
Einecs 260-695-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 260-695-3, also known as Dipropylene glycol diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Addition Reactions: Reactions with nucleophiles are typically carried out under mild conditions, often at room temperature.
Major Products Formed
Polymerization: The major products are cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: The products are various functionalized derivatives of dipropylene glycol diacrylate.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of hydrogels for biological applications.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent cross-linking properties.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and addition reactions. The compound’s acrylate groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks are responsible for the compound’s unique properties, such as high mechanical strength and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- Tripropylene glycol diacrylate
- Ethylene glycol diacrylate
- Butylene glycol diacrylate
Uniqueness
Dipropylene glycol diacrylate is unique due to its balanced properties of flexibility and reactivity. Compared to similar compounds, it offers a good compromise between mechanical strength and ease of processing, making it highly versatile for various applications.
Properties
CAS No. |
57358-97-1 |
|---|---|
Molecular Formula |
C9H23NO3Si.C3H4O2 C12H27NO5Si |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
prop-2-enoic acid;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5) |
InChI Key |
FQNBKXWJDLTWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
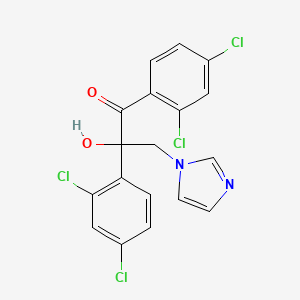


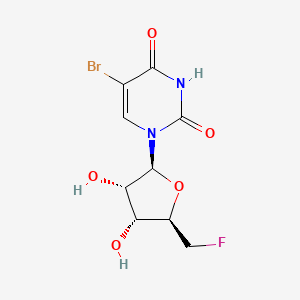
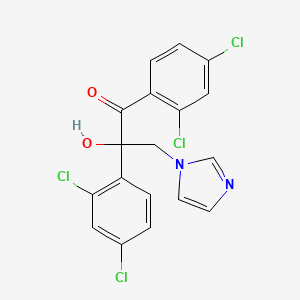
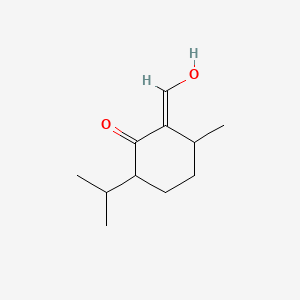

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)


